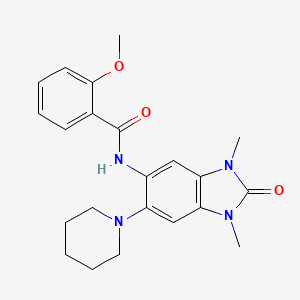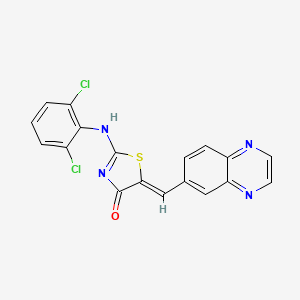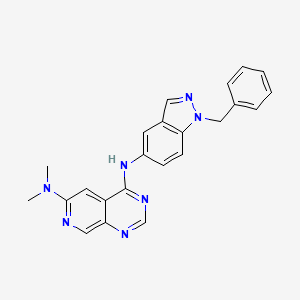
GW2974
描述
GW282974X 是一种双重酪氨酸激酶抑制剂,靶向表皮生长因子受体和人表皮生长因子受体 2。 该化合物在治疗各种癌症,尤其是乳腺癌方面显示出巨大潜力,它通过抑制促进肿瘤生长和存活的信号通路来实现 .
科学研究应用
GW282974X 因其在各个领域的应用而得到广泛研究:
化学: 用作模型化合物来研究双重激酶抑制对细胞信号通路的影响。
生物学: 研究其在调节细胞过程中的作用,如增殖、凋亡和分化。
医学: 在治疗乳腺癌和其他恶性肿瘤的临床前和临床研究中证明了疗效。
工业: 用于开发靶向治疗和个性化医疗方法
作用机制
GW282974X 通过抑制表皮生长因子受体和人表皮生长因子受体 2 的酪氨酸激酶活性发挥作用。这种抑制阻止了这些受体的自身磷酸化,从而阻断了促进细胞增殖和存活的下游信号通路。 该化合物的分子靶标包括这些受体的胞内结构域,这些结构域对其活性和功能至关重要 .
生化分析
Biochemical Properties
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is a potent and selective dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB-2 receptor tyrosine kinase . These enzymes are critical in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these receptors, N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine can modulate various biochemical reactions, making it a valuable compound in cancer research and therapy .
Cellular Effects
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine has been shown to influence several cellular processes. It affects cell signaling pathways by inhibiting EGFR and ErbB-2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also impacts gene expression and cellular metabolism, further contributing to its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine involves binding to the ATP-binding site of EGFR and ErbB-2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell growth and induction of apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity for extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is transported and distributed by specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is primarily localized in the cytoplasm and nucleus of cells . Its activity is modulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments . This localization is crucial for its function as an inhibitor of EGFR and ErbB-2, as it allows the compound to interact with these receptors at their sites of action .
准备方法
合成路线和反应条件
GW282974X 的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .
工业生产方法
GW282974X 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率、成本效益和符合监管标准进行了优化。 先进的技术,如连续流动化学和自动化合成,可用于提高生产能力和一致性 .
化学反应分析
反应类型
GW282974X 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。
还原: 还原反应可以改变官能团,从而改变化合物的活性。
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种有机溶剂。 反应条件经过精心控制,以实现所需的转化,而不会损害化合物的稳定性 .
主要形成的产物
从这些反应中形成的主要产物通常是具有修饰官能团的 GW282974X 衍生物。 这些衍生物可能表现出不同的药理特性,并且经常被研究其潜在的治疗应用 .
相似化合物的比较
类似化合物
拉帕替尼: 另一种靶向表皮生长因子受体和人表皮生长因子受体 2 的双重酪氨酸激酶抑制剂。
厄洛替尼: 一种专门针对表皮生长因子受体的酪氨酸激酶抑制剂。
GW282974X 的独特性
GW282974X 独特之处在于它能够同时抑制表皮生长因子受体和人表皮生长因子受体 2,从而提供更广泛的活性谱,针对过表达这些受体的肿瘤。 这种双重抑制与单靶点抑制剂相比,可以更有效地抑制肿瘤生长和抵抗机制 .
属性
IUPAC Name |
4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZXRCFCVDSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424963 | |
| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202272-68-2 | |
| Record name | GW2974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202272682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


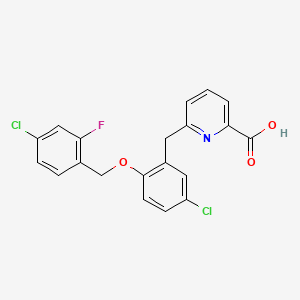
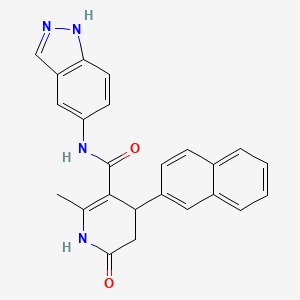

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)
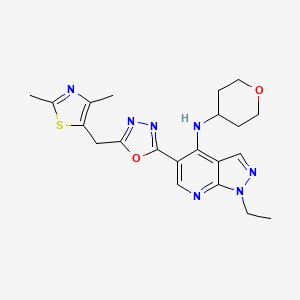
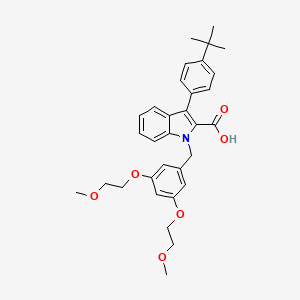

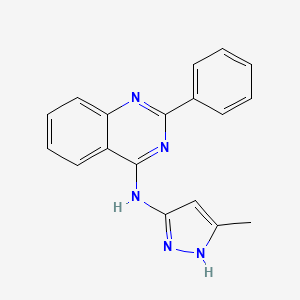
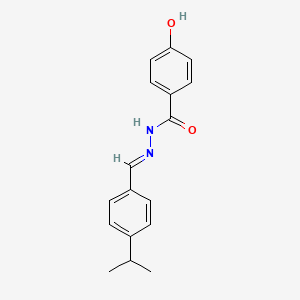
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
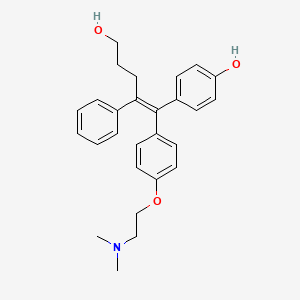
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)
